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Compound of Interest

Compound Name: NRX-0492

Cat. No.: B10862036 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NRX-0492, a potent and

selective Bruton's tyrosine kinase (BTK) degrader. NRX-0492 represents a promising

therapeutic strategy for B-cell malignancies, including chronic lymphocytic leukemia (CLL),

particularly in the context of resistance to conventional BTK inhibitors.

Core Mechanism of Action
NRX-0492 is a heterobifunctional molecule, also known as a proteolysis-targeting chimera

(PROTAC). Its structure consists of a "hook" moiety that non-covalently binds to BTK and a

"harness" that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2][3] This dual binding

induces the formation of a ternary complex between BTK, NRX-0492, and the CRBN E3 ligase

complex.[3] The close proximity facilitated by NRX-0492 allows for the poly-ubiquitination of

BTK, marking it for degradation by the proteasome.[1][3] This catalytic mechanism allows a

single molecule of NRX-0492 to mediate the degradation of multiple BTK protein molecules.[3]

Notably, NRX-0492 is effective against both wild-type (WT) BTK and the C481S mutant, a

common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[1][4] Its non-

covalent binding mode circumvents the resistance mechanism of the C481S mutation.[1]

Furthermore, NRX-0492, along with the clinical candidate NX-2127 which it represents

pharmacologically, also induces the degradation of Ikaros family zinc finger proteins 1 and 3

(IKZF1 and IKZF3), which are neosubstrates of the cereblon E3 ligase complex.[1]
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Quantitative Data Summary
The following tables summarize the key quantitative data for NRX-0492 from preclinical

studies.

Table 1: Binding Affinity of NRX-0492

Target IC50 (nM)

Wild-Type BTK 1.2[5]

C481S Mutant BTK 2.7[5]

T474I Mutant BTK 1.2[5]

Table 2: In Vitro Degradation Efficacy of NRX-0492

Cell Line / Cell
Type

Target DC50 DC90

TMD8 cells Wild-Type BTK 0.1 nM[1][3] 0.3 nM[1]

TMD8 cells C481S Mutant BTK 0.2 nM[1][3] 0.5 nM[1]

Primary CLL cells
Wild-Type & C481

Mutant BTK
≤0.2 nM[1][4][5][6] ≤0.5 nM[1][4][5][6]

Table 3: Pharmacodynamic Properties of NRX-0492
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Parameter Observation

Onset of Action

Rapid, with a mean half-life of BTK protein of

2.7 hours in CLL cells treated with 0.2 nM NRX-

0492.[7]

Sustained Effect

BTK degradation is sustained for at least 24

hours after drug washout, with minimal recovery

by 96 hours.[1][4]

Efficacy Across Risk Groups

Equally effective in high-risk (deletion 17p) and

standard-risk (deletion 13q only) CLL subtypes.

[1][4][6]

Experimental Protocols
BTK Fluorescence Resonance Energy Transfer (FRET)
Competition Assay
This assay was utilized to determine the binding affinity of NRX-0492 to BTK.

Materials: Biotinylated full-length BTK (wild-type or mutant), terbium-conjugated streptavidin,

and a fluorescently labeled tracer.

Procedure:

Dose titrations of NRX-0492 were incubated in a 20 µL reaction volume.

1 nM of biotinylated BTK (WT or mutant) was pre-incubated with 3 nM of terbium-

conjugated streptavidin.

The BTK-streptavidin complex was then incubated with the dose titration of NRX-0492.

A fluorescently labeled tracer that binds to BTK was added to the reaction.

The FRET signal, which is proportional to the amount of tracer bound to BTK, was

measured.

The IC50 values were calculated based on the displacement of the tracer by NRX-0492.[1]
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In Vitro BTK Degradation Assay (Western Blot)
This method was used to quantify the degradation of BTK in cell lines.

Cell Line: TMD8 cells expressing either wild-type or C481S mutant BTK.

Procedure:

Cells were treated with increasing concentrations of NRX-0492 for 4 hours.

Following treatment, cells were lysed, and protein concentrations were determined.

Equal amounts of protein from each sample were separated by SDS-PAGE.

Proteins were transferred to a membrane and probed with antibodies specific for BTK and

a loading control (e.g., GAPDH or actin).

The intensity of the protein bands was quantified to determine the extent of BTK

degradation relative to the control.[1]

Homologous Time–Resolved Fluorescence (HTRF) for
BTK Quantification
This assay was employed to assess the mechanism of BTK degradation.

Cell Line: TMD8 cells.

Procedure:

To confirm the role of the proteasome and E3 ligase, cells were pretreated for 1 hour with

the proteasome inhibitor MG132 or the Neddylation activating enzyme inhibitor MLN4924.

Cells were then treated with NRX-0492 for 4 hours.

BTK levels were assessed using a total-BTK HTRF assay kit.

The HTRF signal, which is proportional to the amount of BTK, was measured to determine

the impact of the inhibitors on NRX-0492-mediated degradation.[1][4]
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Patient-Derived Xenograft (PDX) Model
This in vivo model was used to evaluate the efficacy of orally administered NRX-0492.

Model: Immunocompromised mice were engrafted with peripheral blood mononuclear cells

(PBMCs) from patients with CLL.

Procedure:

Once CLL cell engraftment was confirmed, mice were treated with orally administered

NRX-0492.

BTK degradation in CLL cells from the blood and spleen was assessed at various time

points.

The effect of NRX-0492 on CLL cell activation and proliferation in the blood and spleen

was also evaluated.[1][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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